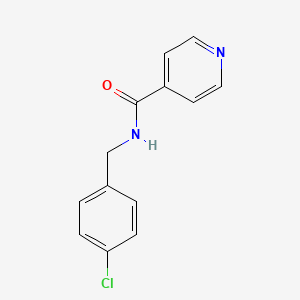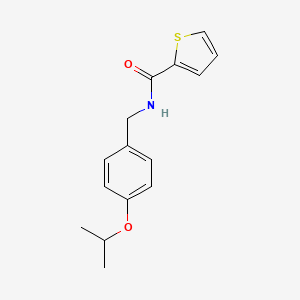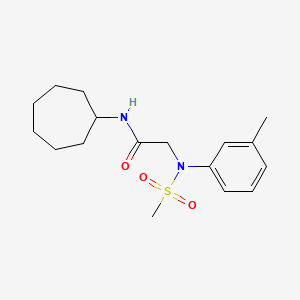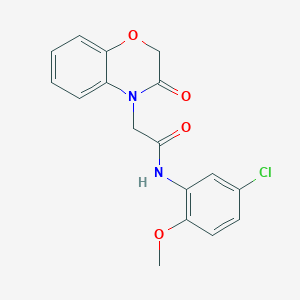
N-cyclopentyl-3,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-3,4-dimethylbenzamide, also known as CP-55,940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It is a potent agonist of the cannabinoid receptor CB1, which is primarily expressed in the central nervous system. CP-55,940 has been shown to have a wide range of effects on the body, including analgesic, anti-inflammatory, and neuroprotective properties.
作用機序
N-cyclopentyl-3,4-dimethylbenzamide acts as a potent agonist of the CB1 receptor, which is primarily expressed in the central nervous system. Activation of the CB1 receptor leads to a wide range of effects on the body, including modulation of pain perception, inflammation, and neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of effects on the body, including analgesic, anti-inflammatory, and neuroprotective properties. It has been shown to modulate pain perception in animal models of pain, and has been suggested as a potential treatment for chronic pain conditions. Additionally, this compound has been shown to have anti-inflammatory effects in animal models of inflammation, and has been suggested as a potential treatment for inflammatory conditions such as arthritis. Finally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, and has been suggested as a potential treatment for conditions such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One advantage of N-cyclopentyl-3,4-dimethylbenzamide is its potency and selectivity for the CB1 receptor, which allows for precise modulation of the endocannabinoid system. Additionally, this compound has been extensively studied in animal models, making it a well-characterized compound for use in laboratory experiments. However, one limitation of this compound is its potential for off-target effects, which can complicate interpretation of experimental results.
将来の方向性
There are many potential future directions for research on N-cyclopentyl-3,4-dimethylbenzamide and related compounds. One area of interest is the development of novel CB1 receptor agonists with improved selectivity and reduced off-target effects. Additionally, there is interest in exploring the potential therapeutic applications of this compound in a variety of fields, including pain management, neurology, and psychiatry. Finally, there is interest in further elucidating the mechanisms of action of this compound and related compounds, which could lead to the development of new therapeutic targets for a variety of conditions.
合成法
N-cyclopentyl-3,4-dimethylbenzamide can be synthesized through a multistep process involving the condensation of cyclopentanone with 3,4-dimethylbenzaldehyde, followed by reduction and subsequent condensation with an amine. The final product is purified through chromatography and characterized using spectroscopic techniques.
科学的研究の応用
N-cyclopentyl-3,4-dimethylbenzamide has been extensively studied for its potential therapeutic applications in a variety of fields, including pain management, neurology, and psychiatry. It has been shown to have potent analgesic effects in animal models of pain, making it a promising candidate for the treatment of chronic pain conditions.
特性
IUPAC Name |
N-cyclopentyl-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-10-7-8-12(9-11(10)2)14(16)15-13-5-3-4-6-13/h7-9,13H,3-6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKDCZPJDFYGHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5885691.png)



![N'-[2-(1-naphthyl)acetyl]cyclopropanecarbohydrazide](/img/structure/B5885722.png)
![methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate](/img/structure/B5885734.png)
![1,4-dimethyl-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5885739.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-cyclohexylphenyl)acetamide](/img/structure/B5885760.png)

![6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5885767.png)

![1-benzyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5885782.png)